4-carbamimidamido-5-acetamido-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid hydrate
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Overview
Description
Zanamivir hydrate is a potent antiviral agent primarily used to treat and prevent influenza A and B. It is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading to other cells. Zanamivir hydrate is marketed under the brand name Relenza and is administered via inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zanamivir hydrate can be synthesized through several steps starting from N-acetyl-D-neuraminic acid. The process involves the conversion of carboxylic acid to ester prodrug, conversion of guanidine to acylguanidine, and substitution of carboxylic acid with bioisostere . The reaction conditions typically involve controlling the concentration and temperature of the solvent using water and acetone .
Industrial Production Methods: Industrial production of zanamivir hydrate involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Zanamivir hydrate undergoes various chemical reactions, including:
Oxidation: Zanamivir hydrate can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also possible but less common.
Substitution: Substitution reactions involving the guanidine group are more typical.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield different guanidine-substituted compounds .
Scientific Research Applications
Zanamivir hydrate has a wide range of scientific research applications:
Mechanism of Action
Zanamivir hydrate exerts its effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the host . The molecular targets include the neuraminidase protein, and the pathways involved are related to viral replication and release .
Comparison with Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza. Unlike zanamivir, oseltamivir is administered orally.
Laninamivir: Another inhaled neuraminidase inhibitor with a longer duration of action compared to zanamivir.
Uniqueness: Zanamivir hydrate is unique in its method of administration (inhalation) and its specific binding affinity to the neuraminidase enzyme. This makes it particularly effective in targeting respiratory infections and reducing the duration of influenza symptoms .
Properties
IUPAC Name |
3-acetamido-4-(diaminomethylideneamino)-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELRRAURPSTFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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